molecular formula C17H17ClN4O2S B1230793 N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide

N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide

Cat. No.: B1230793
M. Wt: 376.9 g/mol
InChI Key: KWPKXCGWULQECF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide is a heterocyclic compound featuring a benzimidazole core substituted with a 2-methoxyethyl group at the 1-position, linked via a thioacetamide bridge to a 5-chloro-2-pyridinyl moiety. The thioacetamide (–S–CH2–CO–NH–) linkage is critical for interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic effects.

Properties

Molecular Formula

C17H17ClN4O2S

Molecular Weight

376.9 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[1-(2-methoxyethyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H17ClN4O2S/c1-24-9-8-22-14-5-3-2-4-13(14)20-17(22)25-11-16(23)21-15-7-6-12(18)10-19-15/h2-7,10H,8-9,11H2,1H3,(H,19,21,23)

InChI Key

KWPKXCGWULQECF-UHFFFAOYSA-N

SMILES

COCCN1C2=CC=CC=C2N=C1SCC(=O)NC3=NC=C(C=C3)Cl

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1SCC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₄H₁₅ClN₃OS
  • Molecular Weight : 303.81 g/mol

The presence of the benzimidazole moiety suggests potential interactions with biological targets, particularly in cancer cells and microorganisms.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds related to this structure. For instance, compounds with similar benzimidazole structures have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)

In vitro assays such as MTS cytotoxicity and BrdU proliferation assays were employed to assess the activity. The results indicated varying degrees of effectiveness across different cell lines.

CompoundA549 IC₅₀ (μM)HCC827 IC₅₀ (μM)NCI-H358 IC₅₀ (μM)
Compound A2.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound B6.75 ± 0.196.26 ± 0.336.48 ± 0.11

The data suggests that certain derivatives exhibit promising antitumor activity, warranting further investigation into their mechanisms of action and structure-activity relationships .

Antimicrobial Activity

In addition to antitumor properties, compounds related to this compound have been assessed for antimicrobial activity against various pathogens.

  • Pathogens Tested :
    • Staphylococcus aureus
    • Escherichia coli

The antimicrobial efficacy was determined using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.

PathogenMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli25

These results indicate that the compound exhibits moderate antimicrobial activity, which could be beneficial in developing new therapeutic agents against resistant strains .

Case Studies and Research Findings

  • Study on Lung Cancer Cell Lines :
    A study published in August 2021 demonstrated that compounds akin to this compound showed significant cytotoxicity against lung cancer cell lines, with a notable selectivity index favoring cancerous cells over normal fibroblast cells .
  • Toxicological Assessment :
    Further investigations into the toxicity profile revealed that while the compound exhibited antitumor properties, it also affected normal cell lines at higher concentrations, necessitating caution in therapeutic applications .
  • Structure-Activity Relationship Studies :
    Ongoing research is focused on modifying the chemical structure to enhance selectivity and potency against target cells while minimizing toxicity to normal tissues .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide has been shown to inhibit multiple receptor tyrosine kinases (RTKs), including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigating the cytotoxic effects of various benzimidazole derivatives found that compounds similar to this compound displayed significant activity against human cancer cell lines. The mechanism involved the disruption of microtubule formation, leading to cell cycle arrest and apoptosis .

Compound Cell Line GI50 (μmol/L) Mechanism
Compound 5lMCF-70.43Tubulin inhibition
Compound 5aA5491.71RTK inhibition

Antimicrobial Properties

Benzimidazole derivatives have also demonstrated antimicrobial activity against a variety of pathogens. The presence of specific functional groups enhances their efficacy against both gram-positive and gram-negative bacteria .

Case Study: Antibacterial Activity

In a comparative study, several benzimidazole derivatives were evaluated for their antibacterial properties using the disc diffusion method. The results indicated that compounds with similar structures to this compound exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging research suggests that benzimidazole derivatives may possess neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotection

Research focused on benzimidazole-containing acetamide derivatives indicated significant neuroprotective effects in models of oxidative stress. The compounds were found to reduce neuronal cell death by modulating pathways associated with oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several classes of thioacetamide-linked heterocycles:

  • Benzimidazole Derivatives: 2-[[6-Chloro-1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]-N-(2-nitrophenyl)acetamide (Compound 3) : Differs in the substituents on the benzimidazole (3,5-dimethylbenzyl vs. 2-methoxyethyl) and the aryl group (2-nitrophenyl vs. 5-chloro-2-pyridinyl).
  • Triazole Derivatives :
    • N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7a) : Replaces benzimidazole with a 1,2,4-triazole ring. The isobutylphenyl substituent increases hydrophobicity, which may enhance membrane permeability compared to the target’s methoxyethyl group.

Physical Properties

Compound Melting Point (°C) Key Substituents Evidence
Target Compound Not reported 5-Chloro-2-pyridinyl, 2-methoxyethyl
N-(4-Bromophenyl)-2-((5-methyltriazinoindolyl)thio)acetamide (26) 4-Bromophenyl, methyltriazinoindole
7a (Triazole derivative) 122–124 4-Isobutylphenyl, methyltriazole
2a (Benzofuran-oxadiazole) 3-Chlorophenyl, benzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide

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